![molecular formula C12H13N3O2 B14178084 1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 875414-53-2](/img/structure/B14178084.png)
1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of an aminobenzoyl group and a dihydropyrazole ring, making it a unique and versatile molecule in various scientific fields.
Métodos De Preparación
The synthesis of 1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable catalytic activity . The reaction conditions are generally mild, and the process is environmentally friendly.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound, making it suitable for large-scale production.
Análisis De Reacciones Químicas
1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the pyrazole ring, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl group, converting it into an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the aminobenzoyl group. Common reagents for these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe.
Medicine: Pyrazole derivatives, including this compound, have shown promising activities in medicinal chemistry.
Industry: The compound’s fluorescence properties make it useful in the textile industry as a fluorescent whitening agent.
Mecanismo De Acción
The mechanism of action of 1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s aminobenzoyl group can interact with various enzymes and receptors, modulating their activity. In medicinal applications, the compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can be compared with other similar compounds, such as:
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazoles: These compounds share a similar pyrazole core but differ in their substitution patterns.
1,3,4-Thiadiazole Derivatives: These compounds contain a thiadiazole ring and are known for their antimicrobial and anticancer activities. They differ from the pyrazole derivatives in their chemical structure and specific applications.
Imidazole Containing Compounds: Imidazole derivatives are another class of heterocyclic compounds with broad biological activities, including antibacterial, antifungal, and anticancer properties. They differ from pyrazole derivatives in their nitrogen atom arrangement and specific chemical properties.
Propiedades
Número CAS |
875414-53-2 |
|---|---|
Fórmula molecular |
C12H13N3O2 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
1-[5-(2-aminobenzoyl)-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C12H13N3O2/c1-8(16)15-7-6-11(14-15)12(17)9-4-2-3-5-10(9)13/h2-5H,6-7,13H2,1H3 |
Clave InChI |
YWGDYNMSVIUERT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC(=N1)C(=O)C2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


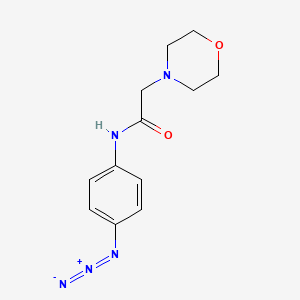
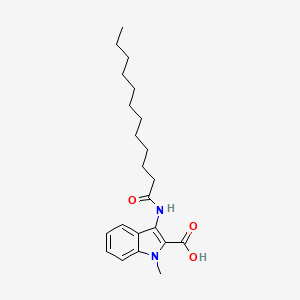
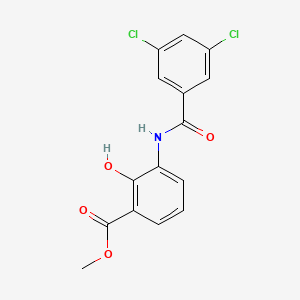
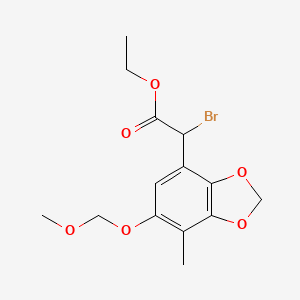
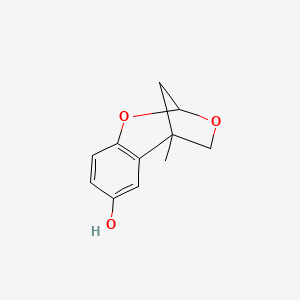
![2-Methyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B14178034.png)
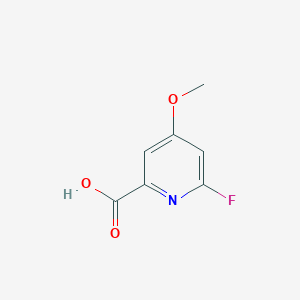
![acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol](/img/structure/B14178043.png)
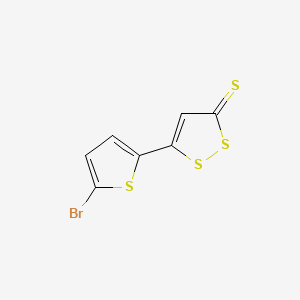
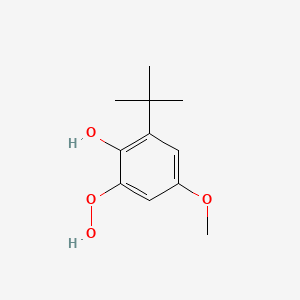
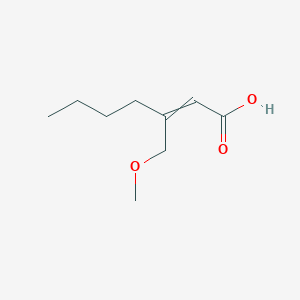

![N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide](/img/structure/B14178078.png)

